(2-Chlorophenyl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
Overview
Description
(2-Chlorophenyl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted together.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with a nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(2-Chlorophenyl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used in the development of therapeutic agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Olanzapine N-oxide: A compound with a similar piperazine structure but different functional groups.
Piperazine-based Anti-Tubercular Agents: Compounds with piperazine moieties linked to other heterocycles, showing good anti-tubercular activity.
Uniqueness
(2-Chlorophenyl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is unique due to its specific combination of a chlorophenyl group, a pyrimidine ring, and a piperazine ring. This unique structure allows it to interact with a distinct set of biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O/c1-16-23-19(26-9-7-25(2)8-10-26)15-20(24-16)27-11-13-28(14-12-27)21(29)17-5-3-4-6-18(17)22/h3-6,15H,7-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBKDEFJENTICJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl)N4CCN(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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